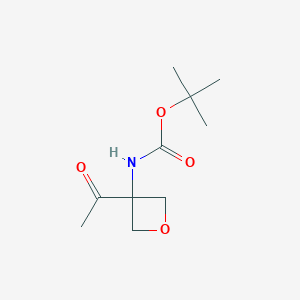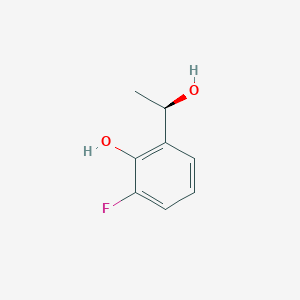
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is an organofluorine compound characterized by the presence of trifluoromethyl and iodine groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the iodination of 1,1,1-trifluoro-2,2-dimethylpropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various halogenated or aminated derivatives of the original compound.
Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological studies, due to the presence of iodine.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-bromo-2,2-dimethylpropane: Contains a bromine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is unique due to the presence of both trifluoromethyl and iodine groups, which confer distinct chemical reactivity and physical properties. The iodine atom provides opportunities for radiolabeling and other specialized applications, while the trifluoromethyl group enhances stability and lipophilicity.
Eigenschaften
Molekularformel |
C5H8F3I |
|---|---|
Molekulargewicht |
252.02 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |
InChI-Schlüssel |
XVRFRUNBIBOLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CI)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)

![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)




